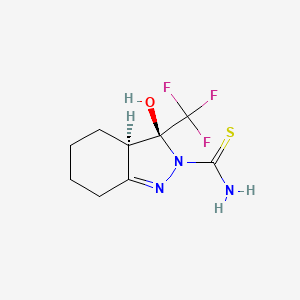
(3S,3aR)-3-Hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,3aR)-3-Hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a hydroxy group attached to an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3aR)-3-Hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and ketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Hydroxylation: The hydroxy group can be introduced via oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Carbothioamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,3aR)-3-Hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the carbothioamide group, using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
(3S,3aR)-3-Hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3S,3aR)-3-Hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The hydroxy group can form hydrogen bonds, stabilizing the compound’s interaction with its target. The carbothioamide group may participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
(3S,3aR)-3-Hydroxy-3-(methyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
(3S,3aR)-3-Hydroxy-3-(chloromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide: Similar structure but with a chloromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (3S,3aR)-3-Hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in its methyl or chloromethyl analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H12F3N3OS |
|---|---|
Molecular Weight |
267.27 g/mol |
IUPAC Name |
(3S,3aR)-3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide |
InChI |
InChI=1S/C9H12F3N3OS/c10-9(11,12)8(16)5-3-1-2-4-6(5)14-15(8)7(13)17/h5,16H,1-4H2,(H2,13,17)/t5-,8+/m1/s1 |
InChI Key |
CGTPEBJCRIOMLM-XRGYYRRGSA-N |
Isomeric SMILES |
C1CCC2=NN([C@]([C@@H]2C1)(C(F)(F)F)O)C(=S)N |
Canonical SMILES |
C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, 1,2,3,5,6,7-hexahydro-3-(2-propen-1-yl)-2-thioxo-](/img/structure/B15130816.png)

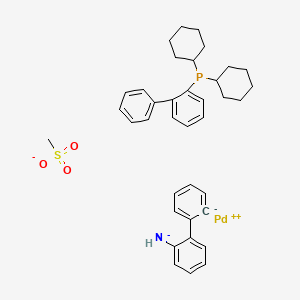
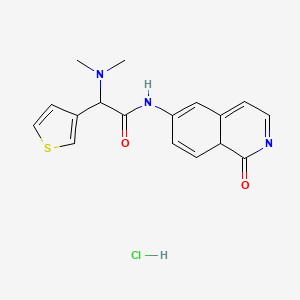
![(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-6-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-methyl-oxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-di](/img/structure/B15130856.png)
![6-Methyl-5,7a-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B15130862.png)
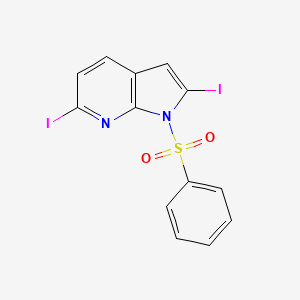
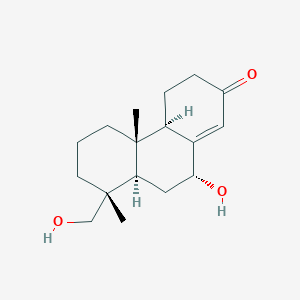



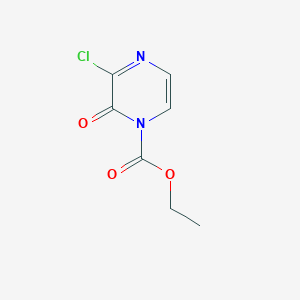
![tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride](/img/structure/B15130910.png)
![(2S)-2-[[4-[Bis[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic Acid](/img/structure/B15130911.png)
